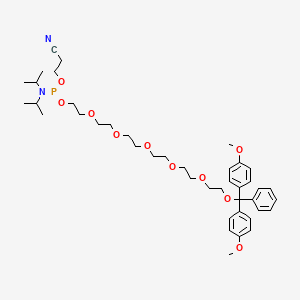
Hexaethylene glycol phosphoramidite
Overview
Description
It provides a long hydrophilic linker that can be used for various applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and spacing biotin from the oligonucleotide strand . This compound is essential for introducing spacer arms in oligonucleotides, which can be added in multiple additions when a longer spacer is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spacer Phosphoramidite 18 is synthesized through a series of chemical reactions involving the coupling of hexaethylene glycol with phosphoramidite groups. The preparation involves the use of anhydrous acetonitrile as a diluent and requires freezer storage at temperatures between -10 to -30°C to maintain stability . The amidite solutions should be prepared 5-10 minutes before use and vortexed to ensure complete dissolution before placing on the synthesizer .
Industrial Production Methods
The industrial production of Spacer Phosphoramidite 18 follows similar synthetic routes but on a larger scale. Automated chemical synthesis of oligonucleotides relies on phosphoramidites as the phosphate precursors. This process involves short reaction times, near-quantitative yields, and does not require purification before being submitted directly to automated oligonucleotide synthesis .
Chemical Reactions Analysis
Types of Reactions
Spacer Phosphoramidite 18 primarily undergoes coupling reactions during oligonucleotide synthesis. These reactions involve the formation of phosphodiester bonds between nucleotides. The compound can also participate in oxidation and deprotection reactions, which are essential steps in the synthesis cycle .
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous acetonitrile, oxidizing agents, and deprotecting agents. The standard synthesizer protocols do not require changes for coupling, cleavage, or deprotection when using Spacer Phosphoramidite 18 .
Major Products Formed
The major products formed from these reactions are oligonucleotides with spacer arms, which can be used for various applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and spacing biotin from the oligonucleotide strand .
Scientific Research Applications
Spacer Phosphoramidite 18 has a wide range of scientific research applications:
Mechanism of Action
Spacer Phosphoramidite 18 exerts its effects by introducing a spacer arm in oligonucleotides. This spacer arm adds distance between the oligonucleotide and a modifier, reducing the possibility of adverse interactions between the modifier and the sequence . The compound’s hydrophilic nature allows it to provide spatial separation of modifiers and oligonucleotides, which is essential for various applications .
Comparison with Similar Compounds
Spacer Phosphoramidite 18 is unique due to its long hydrophilic linker, which provides significant spatial separation of modifiers and oligonucleotides. Similar compounds include:
Spacer Phosphoramidite 3: Provides a shorter spacer arm and is used to block exonuclease and polymerase activity at the 3’-terminus.
Spacer Phosphoramidite 9: Another hydrophilic spacer used for similar applications but with a shorter linker.
Spacer Phosphoramidite 12: Provides a longer spacer arm compared to Spacer Phosphoramidite 3 but shorter than Spacer Phosphoramidite 18.
Spacer Phosphoramidite 18 stands out due to its optimal length for applications requiring significant spatial separation, making it a preferred choice for specific oligonucleotide synthesis applications .
Properties
CAS No. |
125607-09-2 |
|---|---|
Molecular Formula |
C36H57N2O10P |
Molecular Weight |
708.83 |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-2,5,8,11,14,17-hexaoxanonadecan-19-yl (2-cyanoethyl) diisopropylphosphoramidite |
InChI |
InChI=1S/C36H57N2O10P/c1-30(2)38(31(3)4)49(47-17-7-16-37)48-29-27-45-25-23-43-21-19-41-18-20-42-22-24-44-26-28-46-36(32-8-12-34(39-5)13-9-32)33-10-14-35(40-6)15-11-33/h8-15,30-31,36H,7,17-29H2,1-6H3 |
InChI Key |
UNSDQHBTBFNAIG-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C(C=C1)=CC=C1OC)C(C=C2)=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexaethylene glycol phosphoramidite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















